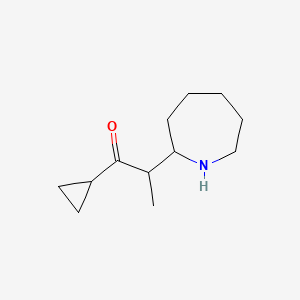

2-(Azepan-2-YL)-1-cyclopropylpropan-1-one

Description

2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is an organic compound that features a cyclopropyl group attached to a propanone backbone, with an azepane ring substituent

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

2-(azepan-2-yl)-1-cyclopropylpropan-1-one |

InChI |

InChI=1S/C12H21NO/c1-9(12(14)10-6-7-10)11-5-3-2-4-8-13-11/h9-11,13H,2-8H2,1H3 |

InChI Key |

OXSSSXIOUBITBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCCN1)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-YL)-1-cyclopropylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with azepane under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or acylation to introduce the azepane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-YL)-1-cyclopropylpropan-1-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized forms.

Reduction: Reduction reactions can yield alcohol derivatives or other reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

2-(Azepan-2-YL)-1-cyclopropylpropan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azepan-2-YL)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(Azepan-2-yl)methanamine: A related compound with a similar azepane ring structure but different functional groups.

2-(Azepan-2-yl)ethan-1-ol hydrochloride: Another compound with an azepane ring, used in different applications.

Azepan-2-yl(morpholino)methanone: A versatile small molecule scaffold with similar structural features.

Uniqueness

2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is unique due to its combination of a cyclopropyl group and an azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications, differentiating it from other similar compounds .

Biological Activity

2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C_{13}H_{19}N

- Molecular Weight : 205.30 g/mol

- Structure : The compound features an azepane ring, a cyclopropyl group, and a ketone functional group, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer progression. Such inhibition can lead to cell cycle arrest and apoptosis in malignant cells.

- Neuroprotective Effects : Preliminary studies suggest that the compound may also have neuroprotective properties, potentially through modulation of neurotransmitter systems.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably:

- In Vitro Studies : Cell line studies demonstrated that the compound inhibited the proliferation of various cancer cells, including breast and lung cancer cell lines. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

Neuroprotective Effects

The compound has shown promise in models of neurodegeneration:

- Animal Models : In rodent models of Alzheimer's disease, treatment with this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the effect of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a clinical trial involving patients with early-stage Alzheimer's disease, administration of the compound resulted in improved scores on cognitive assessments over a six-month period. These findings suggest a beneficial role in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.